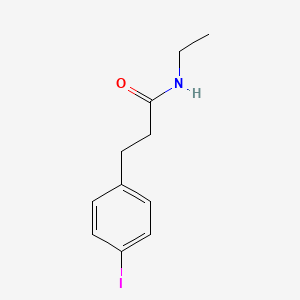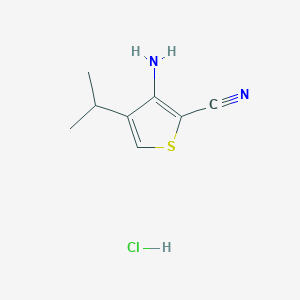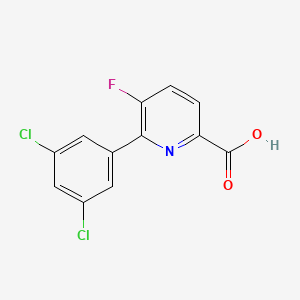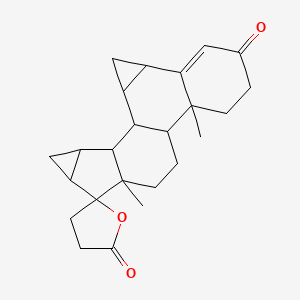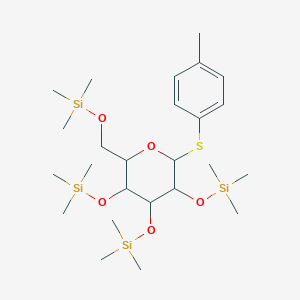
(S)-Lisinopril Diethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Lisinopril Diethyl Ester is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The esterification of Lisinopril enhances its lipophilicity, potentially improving its pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lisinopril Diethyl Ester typically involves the esterification of Lisinopril. One common method is the reaction of Lisinopril with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
(S)-Lisinopril Diethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Lisinopril and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester moiety, leading to the formation of carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Lisinopril and ethanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(S)-Lisinopril Diethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of Lisinopril.
Medicine: Explored for its improved pharmacokinetic properties compared to Lisinopril.
Industry: Used in the development of new ACE inhibitors with better therapeutic profiles.
作用機序
The mechanism of action of (S)-Lisinopril Diethyl Ester involves its conversion to Lisinopril in vivo. Lisinopril inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure. The esterification enhances the compound’s lipophilicity, potentially improving its absorption and bioavailability.
類似化合物との比較
Similar Compounds
Lisinopril: The parent compound, used widely in the treatment of hypertension.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: An ACE inhibitor with a longer duration of action.
Uniqueness
(S)-Lisinopril Diethyl Ester is unique due to its esterified form, which enhances its lipophilicity and potentially its pharmacokinetic properties. This modification aims to improve the drug’s absorption and bioavailability compared to its parent compound, Lisinopril.
特性
CAS番号 |
877865-60-6 |
|---|---|
分子式 |
C25H39N3O5 |
分子量 |
461.6 g/mol |
IUPAC名 |
ethyl (2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H39N3O5/c1-3-32-24(30)21(16-15-19-11-6-5-7-12-19)27-20(13-8-9-17-26)23(29)28-18-10-14-22(28)25(31)33-4-2/h5-7,11-12,20-22,27H,3-4,8-10,13-18,26H2,1-2H3/t20-,21-,22-/m0/s1 |
InChIキー |
MINXLIJLWPDRJA-FKBYEOEOSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
正規SMILES |
CCOC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


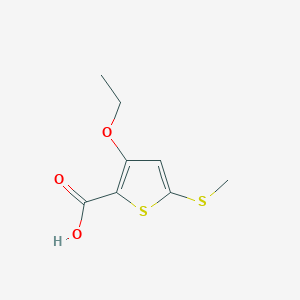
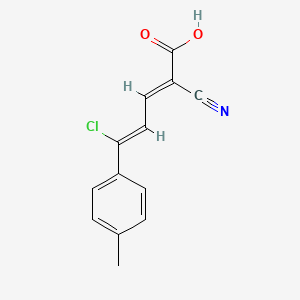
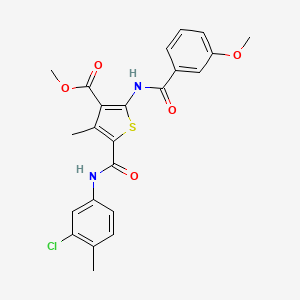
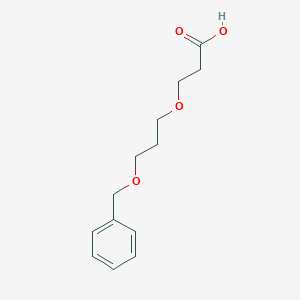
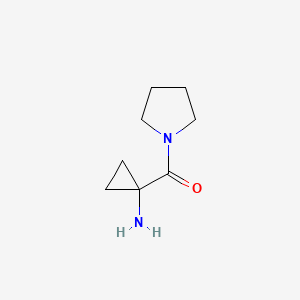
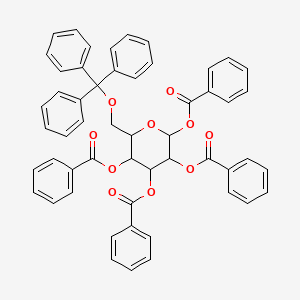

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
